Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a dihydropyridine ring, a cyano group, and various substituents
Preparation Methods
The synthesis of Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the dihydropyridine ring, followed by the introduction of the cyano group and other substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the dihydropyridine ring. Common reagents used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- 4-tert-Butyl-4-chlorobutyrophenone These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to different chemical and biological properties .
Properties
Molecular Formula |
C28H30ClN3O3S |
---|---|
Molecular Weight |
524.1 g/mol |
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C28H30ClN3O3S/c1-16-7-8-17(2)22(13-16)32-23(33)15-36-26-21(14-30)25(19-9-11-20(29)12-10-19)24(18(3)31-26)27(34)35-28(4,5)6/h7-13,25,31H,15H2,1-6H3,(H,32,33) |
InChI Key |
ZUNJDQMZHSWGOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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